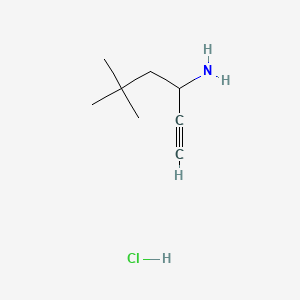

5,5-Dimethylhex-1-yn-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

5,5-dimethylhex-1-yn-3-amine;hydrochloride |

InChI |

InChI=1S/C8H15N.ClH/c1-5-7(9)6-8(2,3)4;/h1,7H,6,9H2,2-4H3;1H |

InChI Key |

RPCREIUIRNDUOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C#C)N.Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5,5 Dimethylhex 1 Yn 3 Amine Hydrochloride

Reactivity Profiles of the Terminal Alkyne Functionality

The terminal alkyne group is a versatile functional handle in organic synthesis, known to participate in a wide array of reactions. However, specific studies on 5,5-Dimethylhex-1-yn-3-amine hydrochloride are not documented in the reviewed literature.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Methodologies

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, widely utilized for the formation of 1,4-disubstituted 1,2,3-triazoles. Similarly, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a bioorthogonal approach to triazole synthesis without the need for a metal catalyst. While these reactions are general for terminal alkynes, no studies were identified that specifically employed this compound as a substrate. Consequently, no data on reaction conditions, catalyst systems, or the properties of the resulting triazole adducts are available.

Hydrofunctionalization Reactions: Hydration, Hydrohalogenation, and Hydroamination of Alkynes

Hydrofunctionalization reactions, including the addition of water (hydration), hydrogen halides (hydrohalogenation), and amines (hydroamination) across the carbon-carbon triple bond, are fundamental transformations of alkynes. These reactions can lead to the formation of ketones, vinyl halides, and enamines or imines, respectively. A thorough search of the literature did not yield any specific examples or mechanistic studies of these reactions on this compound.

Oxidative and Reductive Transformations of the Alkyne

The alkyne moiety can undergo various oxidative and reductive transformations. Oxidation can lead to the formation of α-dicarbonyl compounds or carboxylic acids, while reduction can yield the corresponding alkene or alkane. No research has been published detailing the specific outcomes, reagents, or conditions for the oxidation or reduction of the alkyne functionality in this compound.

Reactivity Profiles of the Primary Amine Functionality

The primary amine group is a key nucleophilic and basic center, readily participating in a variety of bond-forming reactions. However, the reactivity of the primary amine in this compound has not been specifically explored in the available literature.

Nucleophilic Substitution and Addition Reactions Involving the Amine

Primary amines are well-known to act as nucleophiles in substitution and addition reactions. These reactions are fundamental in the synthesis of a vast array of more complex nitrogen-containing molecules. Despite the general reactivity profile of primary amines, no specific studies on this compound participating in such reactions have been documented.

Derivatization to Amides, Ureas, and Carbamates

The conversion of primary amines to amides, ureas, and carbamates is a common derivatization strategy. These reactions are crucial in medicinal chemistry and materials science for modifying the properties of parent molecules. The scientific literature lacks any specific reports on the synthesis of amide, urea, or carbamate (B1207046) derivatives starting from this compound. Therefore, no data on the reaction conditions, yields, or properties of these potential derivatives could be compiled.

Role in Organocatalysis and Ligand Formation

The dual functionality of propargylamines—a nucleophilic amino group and a reactive alkyne—makes them valuable precursors for both organocatalysts and ligands in transition-metal catalysis. The hydrochloride salt of 5,5-Dimethylhex-1-yn-3-amine would typically be neutralized to the free amine to unmask the nucleophilic character of the nitrogen atom.

Organocatalysis: Chiral amines are fundamental in asymmetric organocatalysis, activating substrates through the formation of transient iminium ions or enamines. The significant steric bulk imposed by the tert-butyl group in 5,5-Dimethylhex-1-yn-3-amine could be a critical design element in a potential organocatalyst. Steric hindrance can influence the facial selectivity of a nucleophilic attack on an activated substrate, potentially leading to high enantioselectivity. However, this same steric bulk might also impede the initial formation of the active catalytic species, thus reducing reaction rates.

Ligand Formation: The amine and alkyne moieties can both serve as coordination sites for metal centers, making the parent amine a candidate for ligand synthesis. The alkyne can coordinate to a metal in a η²-fashion or be used as a handle for further functionalization, for instance, in "click" chemistry to append larger coordinating groups. The nitrogen atom can act as a classic N-donor ligand. The combination of a "hard" nitrogen donor and a "soft" alkyne π-system could lead to the formation of hemilabile ligands, which are of interest in catalysis as they can reversibly open a coordination site to facilitate catalytic steps. The tert-butyl group would likely play a significant role in defining the steric environment around the metal center, influencing the selectivity of catalytic transformations.

A hypothetical application could be in asymmetric hydrogenation, where chiral ligands are paramount. The table below illustrates the performance of various types of chiral ligands in a generic asymmetric hydrogenation reaction, highlighting the importance of the ligand structure on catalyst performance.

| Ligand Type | Catalyst System | Substrate | Enantiomeric Excess (e.e.) (%) | Reference Principle |

| Chiral Phosphine | [Rh(COD)(DIPAMP)]BF₄ | Methyl-Z-α-acetamidocinnamate | >95 | Established high efficacy of C₂-symmetric phosphines. |

| Chiral Diamine | RuCl₂(DAIPEN)(p-cymene) | Acetophenone | 98 | Known for effective ketone hydrogenation. |

| P,N-Ligand | [Ir(COD)(PHOX)]PF₆ | 1-Phenyl-1,2-dihydronaphthalene | 99 | Demonstrates the utility of mixed-donor ligands. |

| Hypothetical Propargylamine-derived Ligand | [PdCl₂(L)]* | Generic Alkene | Variable | Performance would depend on the steric and electronic properties imparted by the 5,5-dimethylhex-1-yn-3-amine backbone. |

This table is illustrative and based on general knowledge of asymmetric catalysis, as specific data for a ligand derived from this compound is not available.

Chemoselectivity and Regioselectivity Challenges in Multifunctional Compound Transformations

The presence of multiple reactive sites—the amine, the terminal alkyne, and the propargylic position—in 5,5-Dimethylhex-1-yn-3-amine presents significant challenges in achieving chemoselectivity and regioselectivity in its transformations.

Chemoselectivity: In reactions involving electrophilic reagents, competition between the nucleophilic amine and the π-system of the alkyne is a primary concern. For instance, in an acylation reaction, both N-acylation and addition to the alkyne (e.g., a Meyer-Schuster rearrangement precursor) are possible outcomes. The reaction conditions, such as solvent, temperature, and the nature of the electrophile, would be critical in directing the reaction to the desired functional group. The use of the hydrochloride salt provides inherent protection of the amine, allowing for reactions to be directed at the alkyne. Subsequent neutralization would then avail the amine for further functionalization.

Regioselectivity: For reactions occurring at the alkyne, such as hydration or hydroamination, regioselectivity is a key challenge. According to Markovnikov's rule, the addition of a protic acid would typically lead to the formation of a ketone at the internal carbon of the original triple bond. However, anti-Markovnikov addition can be achieved using specific catalysts. The bulky tert-butyl group would likely exert a strong steric influence, potentially directing incoming reagents to the terminal carbon, thus favoring the anti-Markovnikov product in certain metal-catalyzed additions.

The following table outlines potential reactions and the associated selectivity challenges:

| Reaction Type | Reagent | Potential Products | Controlling Factors |

| Hydroamination | R-NH₂ / Catalyst | Enamine or Imine | Catalyst choice (e.g., Au, Ru, Ti), steric hindrance from the tert-butyl group. |

| Hydration | H₂O / H⁺ or Hg²⁺ | Ketone (Markovnikov) | Acid catalysis typically favors the Markovnikov product. |

| Hydration | 9-BBN then H₂O₂/NaOH | Aldehyde (anti-Markovnikov) | Borane reagents lead to anti-Markovnikov hydration. |

| Sonogashira Coupling | Aryl halide, Pd/Cu catalyst | Internal Alkyne | Selective reaction at the terminal C-H bond of the alkyne is expected. |

Mechanistic Investigations of Key Reaction Pathways Employing this compound

While no specific mechanistic studies for this compound have been found, we can infer potential reaction pathways from related systems.

One of the most fundamental reaction classes for propargylamines is metal-catalyzed cycloisomerization. For instance, gold or platinum catalysts are known to activate the alkyne towards intramolecular nucleophilic attack by the amine, leading to the formation of various nitrogen-containing heterocycles. The steric hindrance from the tert-butyl group would likely influence the transition state geometry of the cyclization, potentially favoring the formation of specific ring sizes or stereoisomers.

A plausible mechanistic pathway for a gold(I)-catalyzed intramolecular hydroamination of 5,5-Dimethylhex-1-yn-3-amine (after neutralization) would proceed as follows:

Coordination: The gold(I) catalyst coordinates to the alkyne, activating it towards nucleophilic attack.

Intramolecular Attack: The lone pair of the nitrogen atom attacks the activated alkyne. This step can proceed via an exo-dig or endo-dig pathway, with the former typically being favored for the formation of five- and six-membered rings.

Protonolysis: The resulting organogold intermediate undergoes protonolysis, cleaving the Au-C bond and regenerating the catalytically active species, yielding the cyclized product.

The regioselectivity of the initial nucleophilic attack would be a key point of investigation. The electronic bias of the activated alkyne and the steric constraints imposed by the tert-butyl group would be the determining factors. Computational studies on such a system could provide valuable insights into the relative energies of the possible transition states, thereby predicting the most likely reaction outcome.

Advanced Spectroscopic and Structural Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy would be the primary method for confirming the molecular structure of 5,5-Dimethylhex-1-yn-3-amine hydrochloride in solution.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To establish the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For instance, it would show a correlation between the methine proton at the C3 position and the methylene (B1212753) protons at the C4 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms (e.g., the terminal alkyne proton to C1, the methine proton to C3).

A hypothetical table of expected NMR assignments is provided below.

| Atom Position | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Key HMBC Correlations (hypothetical) |

| 1 (≡CH) | 2.85 | 75.0 | C2, C3 |

| 2 (-C≡) | - | 85.0 | - |

| 3 (-CH-) | 4.10 | 45.0 | C1, C2, C4, C5 |

| 4 (-CH₂-) | 1.95 | 35.0 | C3, C5, C6 |

| 5 (-C(CH₃)₃) | - | 31.0 | - |

| 6 (-CH₃) | 1.05 | 27.0 | C4, C5 |

| NH₃⁺ | 8.50 | - | C3 |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide insights into the conformational flexibility of the molecule. Specifically, DNMR could be used to investigate the barrier to rotation around the C3-C4 bond. At low temperatures, distinct signals for different conformers might be observed, which would coalesce into averaged signals as the temperature is raised and the rate of rotation increases. Additionally, proton exchange processes involving the ammonium (B1175870) (-NH₃⁺) protons and any protic solvent could be studied.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography would provide unambiguous proof of the molecular structure in the solid state and offer detailed insights into its three-dimensional arrangement.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Salt Forms

As a hydrochloride salt, the crystal structure would be stabilized by a network of intermolecular interactions. The primary interaction would be hydrogen bonds between the ammonium group (-NH₃⁺) as a donor and the chloride ion (Cl⁻) as an acceptor. The geometry (distances and angles) of these N-H···Cl hydrogen bonds would be precisely determined, defining the primary structural motif.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Conformational Insights

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, serving as a "fingerprint" for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, hypothetical) |

| ≡C-H | Stretching | ~3300 |

| N-H (in NH₃⁺) | Stretching | 3200-2800 (broad) |

| C-H (alkyl) | Stretching | 2970-2850 |

| C≡C | Stretching | ~2120 |

| N-H | Bending | ~1600-1500 |

| C-H | Bending | ~1470-1365 |

The presence of a sharp band around 3300 cm⁻¹ would be characteristic of the terminal alkyne C-H stretch. A strong, broad absorption in the 3200-2800 cm⁻¹ region would be indicative of the N-H stretching vibrations within the ammonium group, broadened due to hydrogen bonding. The alkyne C≡C stretch, expected around 2120 cm⁻¹, might be weak in the IR spectrum but potentially stronger in the Raman spectrum. These techniques would confirm the presence of the key functional groups and provide evidence for the hydrogen bonding interactions in the solid state.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) stands as an indispensable analytical technique in the structural elucidation of novel compounds, offering unparalleled accuracy in mass measurements. In the academic research of this compound, HRMS plays a pivotal role in unequivocally determining its elemental composition and in mapping its gas-phase fragmentation behavior. This detailed analysis provides profound insights into the molecule's structural integrity and chemical properties.

The primary advantage of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within a few parts per million (ppm). This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. For the protonated molecule of 5,5-Dimethylhex-1-yn-3-amine, the precise mass measurement confirms its molecular formula, C8H16N+.

Upon ionization in the mass spectrometer, the molecular ion of 5,5-Dimethylhex-1-yn-3-amine undergoes a series of fragmentation events, producing a characteristic pattern of product ions. The analysis of these fragments provides a roadmap to the molecule's structure. The fragmentation pathways are typically elucidated through tandem mass spectrometry (MS/MS) experiments, where precursor ions are isolated, fragmented through collision-induced dissociation (CID), and their product ions are analyzed.

While specific experimental HRMS data for this compound is not extensively published in publicly accessible literature, a plausible fragmentation pathway can be proposed based on established principles of mass spectrometry for structurally similar compounds, such as aliphatic amines and alkynes. The key fragmentation mechanisms expected include α-cleavage, cleavage adjacent to the alkyne, and loss of the tert-butyl group.

Precise Molecular Formula Determination

The initial step in the HRMS analysis is the accurate mass measurement of the molecular ion. The data presented in the table below illustrates the calculated exact mass for the protonated form of 5,5-Dimethylhex-1-yn-3-amine.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]+ | C8H16N+ | 126.1283 |

This table is interactive. You can sort and filter the data.

Proposed Fragmentation Pathway Analysis

The fragmentation of the 5,5-Dimethylhex-1-yn-3-amine molecular ion is anticipated to proceed through several key pathways, detailed below. The major fragmentation patterns for amines involve the cleavage of the carbon-carbon bond alpha to the nitrogen atom. jove.comlibretexts.orglibretexts.org This α-cleavage results in the formation of a resonance-stabilized iminium cation. jove.comyoutube.com For alkynes, fragmentation often occurs at the C-C bond between the α and β carbons relative to the triple bond, leading to a stable propargyl cation. jove.com

A significant fragmentation pathway would involve the α-cleavage with the loss of the propargyl group, leading to a stable iminium ion. Another prominent fragmentation would be the loss of the tert-butyl group, a common fragmentation for compounds containing this moiety. The table below outlines the proposed key fragment ions, their elemental compositions, and their calculated exact masses.

| Proposed Fragment Ion | Molecular Formula | Calculated Exact Mass (m/z) | Proposed Fragmentation Pathway |

| [C6H14N]+ | C6H14N+ | 100.1126 | α-cleavage with loss of C2H2 |

| [C4H8N]+ | C4H8N+ | 70.0657 | α-cleavage with loss of C4H7 |

| [C4H9]+ | C4H9+ | 57.0704 | Loss of the tert-butyl group |

| [C3H3]+ | C3H3+ | 39.0235 | Formation of propargyl cation |

This table is interactive. You can sort and filter the data.

The detailed interpretation of these fragmentation pathways provides a comprehensive structural characterization of this compound. The precise mass measurements from HRMS, combined with the logical fragmentation patterns, allow for a high degree of confidence in the assigned structure, a critical aspect of academic research and the development of novel chemical entities.

Theoretical and Computational Studies on 5,5 Dimethylhex 1 Yn 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for investigating the electronic structure of molecules, providing insights into their stability, properties, and reactivity. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. youtube.com For a molecule like 5,5-Dimethylhex-1-yn-3-amine hydrochloride, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d), are employed to find the lowest energy structure, known as the ground state geometry. nih.govreddit.com This process, called geometry optimization, systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located. arxiv.org

From a successful geometry optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. These parameters define the three-dimensional shape of the molecule. Furthermore, DFT provides crucial energetic information, including the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Hypothetical Optimized Geometry Parameters for 5,5-Dimethylhex-1-yn-3-amine Cation

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C1≡C2 | 1.21 Å | |

| C2-C3 | 1.47 Å | |

| C3-N | 1.50 Å | |

| N-H | 1.03 Å | |

| C3-C4 | 1.54 Å | |

| C4-C5 | 1.55 Å | |

| C5-C6/C7/C8 | 1.54 Å | |

| **Bond Angles (°) ** | ||

| H-C1≡C2 | 179.5° | |

| C1≡C2-C3 | 178.9° | |

| C2-C3-N | 110.5° | |

| C2-C3-C4 | 111.2° | |

| C3-N-H | 109.5° | |

| C3-C4-C5 | 114.0° | |

| Dihedral Angle (°) | ||

| H-C1-C2-C3 | 180.0° | |

| N-C3-C4-C5 | -175.8° |

Hypothetical Electronic Properties

| Property | Calculated Value |

| Total Energy | -485.123 Hartree |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

DFT is also a powerful tool for elucidating reaction mechanisms. coe.edu By modeling a potential reaction, such as a Hofmann elimination which is common for amines, computational methods can identify the transition state (TS)—the highest energy point along the reaction pathway. libretexts.org A transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. libretexts.org

Locating the transition state allows for the calculation of the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. acs.org This analysis provides a detailed, atomistic view of how bonds are formed and broken during a chemical transformation.

Hypothetical Energy Profile for a Reaction

| Species | Relative Free Energy (kcal/mol) | Key Parameter |

| Reactants | 0.0 | - |

| Transition State (TS) | +25.5 | Imaginary Frequency: -350 cm⁻¹ |

| Products | -10.2 | - |

Conformational Analysis Using Molecular Mechanics and Molecular Dynamics Simulations

For flexible molecules like 5,5-Dimethylhex-1-yn-3-amine, understanding the different spatial arrangements of atoms, or conformations, is crucial as they can significantly influence the molecule's properties and reactivity.

Conformational analysis involves studying the various conformations of a molecule and their relative energies. chemistrysteps.com Due to the free rotation around single bonds, acyclic molecules can adopt numerous conformations. youtube.com Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are efficient methods for exploring these possibilities. researchgate.netrsc.org

MM uses classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid exploration of the conformational space. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and helping to identify the most stable, low-energy conformations. rsc.org For 5,5-Dimethylhex-1-yn-3-amine, key rotations would occur around the C3-C4 and C4-C5 bonds, leading to various staggered and eclipsed conformers, with staggered arrangements generally being more stable. bham.ac.uk

Hypothetical Relative Energies of Conformers (Rotation about C3-C4 bond)

| Dihedral Angle (N-C3-C4-C5) | Conformation | Relative Energy (kcal/mol) |

| ~60° | Gauche | 0.5 |

| ~180° | Anti | 0.0 |

| ~300° (-60°) | Gauche | 0.5 |

While section 5.3 covers spectroscopic prediction in detail, it is important to note that conformational flexibility directly impacts these predictions. A single, static ground-state geometry may not accurately represent the molecule in a real-world sample, where it exists as an ensemble of thermally accessible conformations. Therefore, a more accurate approach involves performing quantum chemical calculations on multiple low-energy conformers identified through MM or MD simulations. The predicted properties, such as NMR chemical shifts, are then averaged, weighted by the Boltzmann population of each conformer, to yield a result that is more comparable to experimental data.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational models are extensively used to predict spectroscopic data, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. acs.org These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing calculated shifts with experimental spectra is a powerful method for confirming molecular structures.

Hypothetical Predicted vs. "Experimental" NMR Chemical Shifts (ppm)

| Atom | Calculated ¹H Shift | "Experimental" ¹H Shift | Calculated ¹³C Shift | "Experimental" ¹³C Shift |

| C1-H | 2.45 | 2.41 | - | - |

| C1 | - | - | 85.1 | 84.7 |

| C2 | - | - | 75.3 | 74.9 |

| C3-H | 3.60 | 3.55 | - | - |

| C3 | - | - | 52.8 | 52.5 |

| C4-H₂ | 1.95 | 1.91 | - | - |

| C4 | - | - | 45.2 | 44.9 |

| C5 | - | - | 31.5 | 31.2 |

| C6,7,8-H₃ | 1.05 | 1.02 | - | - |

| C6,7,8 | - | - | 29.8 | 29.5 |

| N-H₃⁺ | 8.50 | 8.45 | - | - |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to absorption bands in an infrared (IR) spectrum. youtube.comresearchgate.net The calculation provides a set of harmonic frequencies and their corresponding intensities. It is a known phenomenon that calculated harmonic frequencies are often systematically higher than the experimentally observed frequencies due to the neglect of anharmonicity and other method-specific approximations. acs.org To improve accuracy, these calculated frequencies are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). acs.org For an amine hydrochloride, one would expect to see characteristic broad absorption bands for the N-H⁺ stretching vibrations. researchgate.netresearchgate.net

Hypothetical Calculated Vibrational Frequencies

| Calculated Frequency (cm⁻¹) | Scaling Factor | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3350 | 0.961 | 3219 | C1-H stretch |

| 3050-3200 | 0.961 | 2931-3075 | C-H (alkyl) stretches |

| 2800-3100 | 0.955 | 2674-2960 | N-H⁺ stretches (broad) |

| 2185 | 0.961 | 2100 | C≡C stretch |

| 1580 | 0.965 | 1525 | N-H⁺ bending |

| 1470 | 0.965 | 1419 | C-H bending |

Molecular Modeling for Ligand Design and Binding Site Interactions (in the context of scaffold utility)

The 5,5-Dimethylhex-1-yn-3-amine scaffold, a derivative of the propargylamine (B41283) family, presents a unique combination of structural features that are of significant interest in computational drug design and molecular modeling. wisdomlib.org The core of this molecule, the propargylamine moiety, is recognized for its chemical reactivity and structural versatility, making it a promising framework in medicinal chemistry. wisdomlib.orgnih.gov Computational methods are instrumental in exploring how this scaffold can be optimized for interaction with various biological targets. nih.gov

The utility of the 5,5-Dimethylhex-1-yn-3-amine scaffold in ligand design can be systematically evaluated through several computational techniques. These approaches help in understanding the potential binding modes and affinities of derivatives based on this core structure. Key structural components of the scaffold that are relevant for molecular modeling include:

The Terminal Alkyne Group: This group can act as a hydrogen bond acceptor and can also participate in π-π stacking or hydrophobic interactions within a binding pocket. Its linear geometry imposes specific conformational constraints that can be advantageous for achieving selectivity.

The Amine Group: At physiological pH, this group is protonated, allowing it to form strong ionic interactions and hydrogen bonds with negatively charged or polar residues in a target protein, such as aspartate, glutamate, or serine.

Molecular docking simulations are a primary tool for investigating the potential binding interactions of ligands derived from this scaffold. nih.govjmchemsci.com In a typical docking study, a library of virtual compounds based on the 5,5-Dimethylhex-1-yn-3-amine core would be generated and docked into the active site of a target protein. The results of such a study can provide insights into the preferred orientation of the scaffold and identify key interactions that contribute to binding.

Below is a hypothetical data table illustrating the types of interactions that might be observed for a ligand derived from the 5,5-Dimethylhex-1-yn-3-amine scaffold when docked into a kinase binding site.

| Functional Group of Scaffold | Potential Interacting Residue in Kinase | Type of Interaction | Estimated Contribution to Binding Energy (kcal/mol) |

| Protonated Amine | Asp145 | Ionic Bond, Hydrogen Bond | -5.0 to -8.0 |

| Terminal Alkyne | Phe80 | π-π Stacking | -1.5 to -3.0 |

| Terminal Alkyne | Val25 (backbone carbonyl) | Hydrogen Bond | -1.0 to -2.5 |

| Dimethylpropyl Group | Leu130, Val15, Ile78 | Hydrophobic Interactions | -2.0 to -4.0 |

This table is for illustrative purposes and the data is hypothetical.

Further computational analysis, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to build mathematical models that correlate the structural features of a series of 5,5-Dimethylhex-1-yn-3-amine derivatives with their biological activity. nih.gov These models can then be used to predict the activity of novel compounds and guide the design of more potent ligands.

The following table outlines a potential workflow for a computational study focused on this scaffold.

| Step | Computational Method | Objective | Expected Outcome |

| 1 | Scaffold-based Virtual Screening | To identify initial hit compounds containing the 5,5-Dimethylhex-1-yn-3-amine core from large compound libraries. capes.gov.br | A ranked list of potential ligands with favorable predicted binding energies. |

| 2 | Molecular Docking | To predict the binding mode and affinity of the identified hits within the target's active site. researchgate.net | Detailed 3D models of ligand-protein complexes and estimated binding affinities. |

| 3 | Molecular Dynamics (MD) Simulations | To assess the stability of the predicted binding poses and characterize the dynamic behavior of the ligand-protein complex. | Information on the conformational flexibility and stability of the interactions over time. |

| 4 | Free Energy Calculations (e.g., MM/PBSA or FEP) | To obtain more accurate estimations of binding affinities for the most promising candidates. | Quantitative prediction of binding free energies to rank compounds for synthesis and experimental testing. |

By leveraging these computational approaches, the 5,5-Dimethylhex-1-yn-3-amine scaffold can be effectively utilized as a starting point for the rational design of novel and selective therapeutic agents. mdpi.comnih.gov The insights gained from molecular modeling can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Applications of 5,5 Dimethylhex 1 Yn 3 Amine Hydrochloride As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

The structural features of 5,5-Dimethylhex-1-yn-3-amine hydrochloride, namely the primary amine and the terminal alkyne, suggest its potential as a precursor for the synthesis of various nitrogen-containing heterocycles. The reactivity of these functional groups can be exploited in cyclization reactions to form diverse ring systems.

Construction of Nitrogen-Containing Heterocycles via Cycloaddition or Condensation Reactions

In principle, the amine and alkyne functionalities of 5,5-Dimethylhex-1-yn-3-amine could participate in a variety of cycloaddition and condensation reactions to form heterocyclic structures. For instance, propargylamines are known to be valuable precursors in multicomponent reactions for the synthesis of heterocycles.

Cycloaddition Reactions: The alkyne moiety could potentially undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form triazoles, or with nitrile oxides to yield isoxazoles. These reactions are fundamental in the construction of five-membered heterocyclic rings.

Condensation Reactions: The primary amine is a nucleophile that can readily participate in condensation reactions with carbonyl compounds. For example, reaction with a β-dicarbonyl compound could, in principle, lead to the formation of substituted pyridines or other related heterocycles after a series of condensation and cyclization steps.

However, no specific examples or detailed research findings for such reactions involving this compound have been documented in the reviewed literature.

Integration into Fused-Ring Systems and Polycyclic Architectures

The dual functionality of this compound could theoretically be utilized in tandem or cascade reactions to build more complex fused-ring systems and polycyclic architectures. Intramolecular reactions are a powerful tool in organic synthesis for the construction of such intricate molecules.

For a molecule like 5,5-Dimethylhex-1-yn-3-amine to be a precursor for fused systems, it would typically require additional functional groups or be used in reactions with polyfunctional reagents. For example, an intramolecular cyclization could occur if the amine were to react with another part of the molecule after an initial intermolecular reaction. While the synthesis of fused aza-polycyclics from alkynyl imines is a known strategy, there is no specific information on the application of this compound in this context.

Precursor for Advanced Ligand and Catalyst Development in Transition Metal Chemistry

The amine functionality in this compound provides a handle for its derivatization into more complex molecules that could serve as ligands for transition metals. The chirality at the C-3 position also suggests its potential in the development of chiral ligands for asymmetric catalysis.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral propargylamines are valuable building blocks in the synthesis of chiral ligands. The amine group can be functionalized, for example, by reaction with phosphines to create aminophosphine (B1255530) ligands, or with other coordinating groups to generate bidentate or multidentate chiral ligands. These ligands can then be complexed with transition metals to form catalysts for asymmetric reactions.

The stereocenter in 5,5-Dimethylhex-1-yn-3-amine could induce chirality in a catalytic process, leading to the preferential formation of one enantiomer of a product. However, the scientific literature does not currently contain specific examples of chiral ligands or catalysts being synthesized from this compound and their application in asymmetric catalysis.

Coordination Chemistry and Metal-Organic Framework (MOF) Precursors

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Furthermore, the alkyne group can also interact with certain transition metals. This dual coordination capability could be exploited in the field of coordination chemistry.

In the context of Metal-Organic Frameworks (MOFs), organic molecules (linkers) containing coordinating groups are used to connect metal ions or clusters, forming a porous, crystalline structure. An appropriately functionalized derivative of 5,5-Dimethylhex-1-yn-3-amine could potentially act as such a linker. For instance, if the amine were used to attach the molecule to a larger, multitopic organic scaffold, the resulting compound could be a candidate for MOF synthesis. There are, however, no published reports of this compound or its derivatives being used as precursors for MOFs.

Scaffolds for Novel Material Science Applications

The rigid acetylenic unit and the functional amine group of this compound suggest that it could serve as a scaffold for the development of new materials. The amine allows for the attachment of this molecule to polymer backbones or surfaces, while the alkyne can participate in polymerization reactions or be used for post-functionalization via click chemistry.

Propargylamine-based polymers have been investigated for their photochemical properties. The incorporation of a bulky tert-butyl group, as is present in 5,5-Dimethylhex-1-yn-3-amine, could influence the physical properties of such polymers, for example, by affecting their solubility or morphology. These materials could find applications in areas such as organic electronics or as specialized coatings. Nevertheless, there is a lack of specific research on the use of this compound as a scaffold in material science.

No Publicly Available Research Found for this compound in Specified Applications

Extensive searches of publicly available scientific literature and chemical databases have yielded no specific information regarding the applications of This compound in the development of polymerizable monomers, self-assembled supramolecular structures, or as a chemical probe for mechanistic chemical biology research.

The requested article, with its detailed outline focusing on these advanced applications, cannot be generated as there is no current research data to support the content for the specified sections and subsections. The inquiry into its use in "Polymerizable Monomers for Advanced Polymer Architectures," "Building Blocks for Self-Assembled Supramolecular Structures," and as "Chemical Probes and Tags for Mechanistic Chemical Biology Research" did not return any relevant scholarly articles, patents, or conference proceedings that mention this particular compound.

While the foundational concepts outlined in the request—such as the use of terminal alkynes in click chemistry for activity-based probes and bioconjugation—are well-established principles in chemical biology and materials science, these principles have not been publicly documented with This compound as the specific chemical entity.

Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline for this compound is not possible at this time. The absence of data prevents the creation of the requested tables and the discussion of detailed research findings.

Synthesis and Characterization of Derivatives and Analogues

Systematic Structural Modifications of the Amine Moiety

The primary amine group is a key site for derivatization, allowing for the synthesis of secondary, tertiary, and quaternary ammonium (B1175870) compounds.

The conversion of the primary amine of 5,5-Dimethylhex-1-yn-3-amine to secondary and tertiary amines can be achieved through several established synthetic methodologies, primarily direct N-alkylation and reductive amination.

Direct N-alkylation with alkyl halides (R-X) is a straightforward approach. However, this method is often difficult to control, as the resulting secondary amine can be more nucleophilic than the primary starting material, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts. wikipedia.orglibretexts.orglibretexts.org Controlling the stoichiometry by using a large excess of the primary amine can favor the formation of the secondary amine, but separation can be challenging.

A more controlled and widely used method is reductive amination . organic-chemistry.orgmasterorganicchemistry.com This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. chemistrysteps.com Common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective for this transformation as they selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com Successive reductive aminations can be performed to convert a primary amine into a tertiary amine with two different alkyl groups. masterorganicchemistry.com

Interactive Table: Synthesis of Secondary and Tertiary Amine Derivatives

| Derivative Class | Synthetic Method | Reagents | Potential R-Groups |

| Secondary Amine | Reductive Amination | Aldehyde (R-CHO), NaBH₃CN | Methyl, Ethyl, Propyl, Benzyl |

| Secondary Amine | Direct Alkylation | Alkyl Halide (R-X) | Methyl iodide, Ethyl bromide |

| Tertiary Amine | Reductive Amination | 2 eq. Aldehyde (R-CHO), NaBH(OAc)₃ | Methyl, Ethyl, Isopropyl |

| Tertiary Amine | Direct Alkylation | 2 eq. Alkyl Halide (R-X) | Methyl iodide, Benzyl bromide |

Further alkylation of the tertiary amine derivatives leads to the formation of permanently charged quaternary ammonium salts . This reaction, known as quaternization or the Menshutkin reaction, proceeds by treating a tertiary amine with an alkyl halide. wikipedia.orgshaalaa.com Since the product has no remaining N-H bonds, over-alkylation is not a concern, making this a clean and efficient transformation. wikipedia.orglibretexts.org These salts have applications as phase-transfer catalysts and antimicrobial agents.

Zwitterionic species contain both a positive and a negative charge within the same molecule. To create a zwitterion from 5,5-Dimethylhex-1-yn-3-amine, an acidic functional group must be introduced into the structure. This can be accomplished by reacting a tertiary amine derivative with reagents like γ-butyrolactone or propanesultone. The amine nitrogen attacks the electrophilic carbon, opening the ring and incorporating a carboxylate or sulfonate group, respectively, at the end of an alkyl chain attached to the nitrogen. mdpi.com The result is a molecule containing a positively charged quaternary ammonium center and a negatively charged anionic group.

Interactive Table: Synthesis of Quaternary and Zwitterionic Derivatives

| Derivative Class | Starting Material | Reagents | Functional Group |

| Quaternary Ammonium Salt | Tertiary Amine Derivative | Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide |

| Quaternary Ammonium Salt | Tertiary Amine Derivative | Benzyl Bromide (BnBr) | Quaternary Ammonium Bromide |

| Zwitterionic (Carboxybetaine) | Tertiary Amine Derivative | γ-Butyrolactone | Quaternary Ammonium Carboxylate |

| Zwitterionic (Sulfobetaine) | Tertiary Amine Derivative | 1,3-Propanesultone | Quaternary Ammonium Sulfonate |

Modifications at the Terminal Alkyne Position

The terminal alkyne is another key functional handle, providing access to a vast array of internal alkyne derivatives and more complex molecular architectures through carbon-carbon bond-forming reactions.

The Sonogashira cross-coupling reaction is a powerful and reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) or diisopropylamine. wikipedia.orglibretexts.org This methodology allows for the direct connection of the 5,5-dimethylhex-3-aminyl framework to various aromatic, heteroaromatic, and vinylic systems. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling). wikipedia.orglibretexts.org

Other related reactions for coupling terminal alkynes include:

Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a 1-haloalkyne using a copper(I) salt to form an unsymmetrical 1,3-diyne. synarchive.comwikipedia.orgrsc.org

Glaser Coupling: This is an oxidative homocoupling of a terminal alkyne using a copper(I) or copper(II) catalyst and an oxidant (like O₂) to produce a symmetrical 1,3-diyne. rsc.orgrsc.orgwikipedia.org

Interactive Table: Synthesis of Internal Alkyne Derivatives

| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

| Sonogashira | Aryl Iodide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI, Et₃N | Aryl-Substituted Alkyne |

| Sonogashira | Vinyl Bromide (e.g., 1-Bromostyrene) | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | Conjugated Enyne |

| Cadiot-Chodkiewicz | 1-Bromo-1-hexyne | CuBr, Piperidine | Unsymmetrical 1,3-Diyne |

| Glaser Coupling | Itself (Homocoupling) | Cu(OAc)₂, Pyridine | Symmetrical 1,3-Diyne |

Beyond C-C bond formation, the terminal alkyne can be functionalized with various heteroatoms. Hydrosilylation , catalyzed by transition metals like platinum or rhodium, adds a silicon-hydrogen bond across the triple bond to yield vinylsilanes. Similarly, hydroboration with reagents like catecholborane or pinacolborane, followed by oxidation, can lead to aldehydes or ketones. These reactions provide pathways to introduce silicon, boron, and oxygen functionalities. researchgate.net

Radical addition reactions can also be employed to introduce complex functionalities. For instance, the addition of radicals generated from trifluoromethyl sources can lead to trifluoromethylated alkene derivatives. researchgate.net These advanced methods significantly expand the range of accessible analogues.

Alterations to the Alkyl Chain and Stereochemical Control in Derivative Synthesis

Modifying the saturated 5,5-dimethylhexyl chain is synthetically challenging post-assembly. Therefore, creating analogues with altered alkyl chains typically requires a de novo synthesis from different starting materials.

A crucial aspect of synthesizing derivatives of 5,5-Dimethylhex-1-yn-3-amine is controlling the stereochemistry at the C-3 chiral center. Propargylamines are a vital class of compounds, and numerous methods exist for their enantioselective synthesis. organic-chemistry.orgacs.orgnih.gov These strategies could be adapted to produce enantiomerically pure versions of the parent compound and its derivatives:

Use of Chiral Auxiliaries: One of the most effective methods involves the addition of a metal acetylide to a chiral N-sulfinyl imine, a strategy developed by Ellman. yale.edu The tert-butanesulfinamide auxiliary directs the stereochemical outcome of the addition, and it can be easily removed under acidic conditions to yield the chiral primary amine. yale.edu

Asymmetric Catalysis: Three-component coupling reactions (A³ coupling), involving an aldehyde, an amine, and a terminal alkyne, can be rendered enantioselective by using a chiral catalyst system, often based on copper or gold complexes with chiral ligands. organic-chemistry.orgacs.org

Enzymatic Methods: Amine transaminases are enzymes that can be used for the stereoselective synthesis of chiral amines, offering a green and highly selective alternative to chemical methods. acs.org

By employing these asymmetric strategies, it is possible to synthesize specific (R)- or (S)-enantiomers of 5,5-Dimethylhex-1-yn-3-amine and its subsequent derivatives, which is critical for applications where stereochemistry dictates biological activity or material properties.

Homologation and Branching Pattern Variations

The synthesis of derivatives of 5,5-dimethylhex-1-yn-3-amine often involves multi-step sequences that allow for systematic modifications of the carbon skeleton, including homologation and variations in branching patterns. These alterations are crucial for probing the impact of steric and electronic effects on the molecule's properties.

One common approach to synthesizing the core structure and its analogues involves the addition of metal acetylides to imines or their derivatives. The steric hindrance imposed by the tert-butyl group presents a significant challenge in these reactions, often requiring carefully optimized conditions to achieve satisfactory yields. For instance, the synthesis of related sterically hindered tertiary alkylamines has been achieved through methods that tolerate significant steric bulk, employing mild reaction conditions and avoiding the need for transition metal catalysts.

Variations in the branching pattern can be introduced by utilizing different starting materials. For example, the synthesis of propargylamines from methyl vinyl ketone derivatives, 1-alkynes, and secondary amines, catalyzed by copper salts, allows for the formation of di-, tri-, and tetrasubstituted propargylamines. This methodology could theoretically be adapted to introduce varied substitution patterns on analogues of 5,5-dimethylhex-1-yn-3-amine.

While specific data on the homologation of 5,5-dimethylhex-1-yn-3-amine is not extensively documented in publicly available literature, general principles of organic synthesis suggest that chain extension could be achieved by utilizing longer-chain alkyne precursors or by functionalizing the terminal alkyne and subsequently extending the carbon chain.

Diastereoselective and Enantioselective Synthesis of New Analogs

The stereochemistry of the amine-bearing carbon is a critical factor in determining the three-dimensional structure and potential interactions of the molecule. Consequently, the development of diastereoselective and enantioselective synthetic routes to analogues of 5,5-dimethylhex-1-yn-3-amine is of considerable interest.

A powerful strategy for achieving high levels of stereocontrol in the synthesis of chiral amines is the use of chiral auxiliaries. The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, has proven to be particularly effective in the diastereoselective addition of nucleophiles to imines. This approach involves the condensation of an aldehyde with the chiral sulfinamide to form a chiral N-sulfinylimine. Subsequent addition of a metal acetylide, such as lithium trimethylsilylacetylide, proceeds with high diastereoselectivity, dictated by the chiral auxiliary. Removal of the auxiliary then affords the enantiomerically enriched propargylamine (B41283). This method has been successfully applied to the synthesis of a variety of chiral propargylamines and could be a viable route to enantiopure analogues of 5,5-dimethylhex-1-yn-3-amine.

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral propargylamines. Copper-catalyzed enantioselective addition of terminal alkynes to imines, using chiral ligands such as Pybox or Quinap, has been shown to provide propargylamines in high yields and with good to excellent enantioselectivities. organic-chemistry.org The success of these reactions often depends on the careful selection of the catalyst, ligand, and reaction conditions to overcome the steric hindrance of the substrates. For instance, a streamlined enantioselective Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals, catalyzed by a chiral phosphoric acid, has been developed for the synthesis of chiral β-keto N-Boc-propargylamines. organic-chemistry.org

Structure-Property Relationship Studies within Derivative Series (focus on chemical and physical properties)

The systematic synthesis of derivatives of 5,5-dimethylhex-1-yn-3-amine allows for the investigation of structure-property relationships. By modifying specific parts of the molecule, researchers can correlate structural changes with alterations in chemical and physical properties.

The bulky tert-butyl group is a defining feature of this series of compounds and exerts a profound influence on their properties. Steric hindrance can affect reaction rates, conformational preferences, and intermolecular interactions. For example, the nitrogen lone pair in highly hindered amines may exhibit reduced basicity and nucleophilicity due to steric shielding.

Modifications to the substituents on the nitrogen atom or at the terminal alkyne position can significantly impact the molecule's polarity, lipophilicity, and hydrogen bonding capabilities. These changes, in turn, influence physical properties such as melting point, boiling point, and solubility.

While comprehensive structure-property relationship studies specifically for derivatives of 5,5-dimethylhex-1-yn-3-amine hydrochloride are not widely reported, general trends observed in other series of propargylamines can be informative. For instance, the introduction of aromatic or heteroaromatic rings can lead to changes in electronic properties and potential for π-π stacking interactions.

The table below presents a hypothetical series of derivatives and illustrates how their calculated physical properties might vary with structural modifications. These values are for illustrative purposes and would need to be confirmed by experimental data.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |

| 5,5-Dimethylhex-1-yn-3-amine | CC(C)(C)C(N)C#C | C8H15N | 125.21 | 2.1 |

| N-Methyl-5,5-dimethylhex-1-yn-3-amine | CC(C)(C)C(NC)C#C | C9H17N | 139.24 | 2.4 |

| N,N-Dimethyl-5,5-dimethylhex-1-yn-3-amine | CC(C)(C)C(N(C)C)C#C | C10H19N | 153.27 | 2.7 |

| 6,6-Dimethylhept-2-yn-4-amine | CC(C)(C)CC(N)C#C | C9H17N | 139.24 | 2.5 |

| 1-Phenyl-5,5-dimethylhex-1-yn-3-amine | CC(C)(C)C(N)C#Cc1ccccc1 | C14H19N | 201.31 | 3.8 |

Note: The LogP values are estimations and serve to illustrate the expected trend of increasing lipophilicity with the addition of alkyl and aryl groups.

Further research involving the synthesis and detailed characterization of a broader range of derivatives will be essential for developing a comprehensive understanding of the structure-property relationships within this class of sterically hindered propargylamines.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of propargylamines, the class of compounds to which 5,5-Dimethylhex-1-yn-3-amine belongs, is a cornerstone of modern organic chemistry. researchgate.net Traditional methods often involve multiple steps, such as the alkylation or reductive amination of amines, or the addition of alkynyl nucleophiles to imines. researchgate.net A significant leap forward has been the advent of the three-component A³ coupling reaction (Aldehyde, Alkyne, Amine), which offers a more atom-economical, single-step synthesis from readily available starting materials. researchgate.netpnu.ac.ir

Future research will likely focus on refining this methodology to be more sustainable. Key areas of development include:

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, a core tenet of green chemistry. pnu.ac.ir Research into novel heterogeneous catalysts, such as copper(II)-thioamide combinations or palladium-copper nanowires, for A³ coupling reactions under solvent-free conditions is a promising avenue. pnu.ac.irresearchgate.net

Novel Metal Catalysts: While copper has been a workhorse for A³ coupling, other metals are being explored. pnu.ac.ir For instance, recyclable gold nanoparticles have been shown to efficiently catalyze the reaction, avoiding the use of heavy metals and co-catalysts. rsc.org

Greener Reaction Conditions: The development of synthetic protocols that operate in benign solvents like water or under solvent-free conditions is a major goal. ajgreenchem.combenthamdirect.com Microwave-assisted synthesis has also emerged as an efficient method that can lead to rapid product formation with high yields under environmentally friendly conditions. benthamdirect.com

| Catalytic System | Key Advantages | Reaction Conditions | Sustainability Aspect |

|---|---|---|---|

| Copper(II)–Thioamide | Heterogeneous, cheap, easily prepared, and recyclable. pnu.ac.ir | Solvent-free, 80°C. pnu.ac.ir | High reusability (up to five runs with slight activity loss), avoids organic solvents. pnu.ac.ir |

| Gold Nanoparticles | Recyclable, avoids heavy metals and co-catalysts. rsc.org | Solvent-based. | Provides a novel, economic route with a wide range of substrate applicability. rsc.org |

| [Bis(picolinate-κ2N:O) Cu(II)] | Low toxicity, high thermal stability, recyclable. ajgreenchem.com | Aqueous medium (water). ajgreenchem.com | Utilizes a non-hazardous, ecological solvent, contributing to safer chemical production. ajgreenchem.com |

Exploration of Undiscovered or Underutilized Reactivity Patterns

Propargylamines are highly versatile synthetic intermediates due to the presence of a reactive triple bond and a nitrogen atom, allowing them to act as both electrophilic and nucleophilic substrates. mdpi.com The specific structure of 5,5-Dimethylhex-1-yn-3-amine, with its internal alkyne, offers unique reactivity that is ripe for exploration.

Emerging opportunities in this area include:

Cycloaddition Reactions: Propargylamines are valuable precursors for a vast number of nitrogen-containing heterocycles. researchgate.net A novel area of research involves the base-mediated isomerization of propargylamines into allenamine intermediates, which can then undergo cycloaddition with azides to form functionalized 5-amino-1,2,3-triazoles. thieme-connect.com Further exploration of gold(I)-catalyzed cycloadditions could also lead to the formation of complex, polysubstituted bicyclic compounds. ntnu.edu

Cascade Reactions: The development of cascade reactions that leverage the dual reactivity of the propargylamine moiety can lead to the rapid construction of complex molecular architectures. For example, electrophile-mediated cascade cyclization/iodination of propargylamine-based diynes has been shown to produce 1H-isoindoliums, which can be further transformed into allenes. rsc.org

Three-Component Reactions: Beyond the A³ coupling, new multi-component reactions can be designed. An example is the atom-economical reaction between alkynes, elemental sulfur, and aliphatic amines to directly synthesize thioamides, which are valuable in medicinal chemistry. organic-chemistry.org

Application of Green Chemistry Principles in Synthesis and Transformation

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. jocpr.com The synthesis and subsequent transformations of compounds like 5,5-Dimethylhex-1-yn-3-amine hydrochloride provide a platform for implementing these principles.

Future research should focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental goal. rsc.org Rearrangements and addition reactions, by their nature, have 100% atom economy. nih.gov Catalytic processes are generally superior to stoichiometric ones in this regard. rsc.org

Green Metrics Toolkit: The systematic evaluation of synthetic pathways using tools like the CHEM21 green metrics toolkit can provide a quantitative assessment of a process's environmental footprint. rsc.org This toolkit helps researchers analyze resource efficiency, waste, energy consumption, and safety, encouraging more environmentally conscious decision-making in the lab. rsc.orggctlc.org

Sustainable Catalysis: Moving away from expensive and toxic metal catalysts towards biocatalytic or organoautocatalytic systems represents a significant step towards sustainability. fau.eu For instance, coupling enzymes like alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) allows for the clean synthesis of amines from low-cost alcohols. manchester.ac.uk Similarly, organoautocatalysis, where a product of the reaction catalyzes the transformation itself, can create highly efficient, waste-free processes. fau.eu

Integration with Automated Synthesis and High-Throughput Experimentation for Library Generation

The discovery of new drugs and materials relies heavily on the ability to rapidly synthesize and screen large numbers of diverse molecules. enamine.netnih.gov The structural core of this compound is an ideal scaffold for the creation of chemical libraries.

Key opportunities in this domain are:

Automated Synthesis Platforms: The integration of synthesis with automated platforms can dramatically accelerate the drug discovery process. youtube.com Companies like Synple Chem have developed automated systems that use pre-packaged cartridges for various reactions, allowing for rapid multi-step synthesis. synplechem.comenamine.net Strategic partnerships between automation technology developers and suppliers of building blocks, such as Enamine, are enabling the creation and exploration of vast virtual chemical spaces containing billions of tractable compounds. synplechem.comenamine.net

High-Throughput Experimentation (HTE): HTE allows for the parallel screening of numerous reaction conditions on a microscale, enabling the rapid optimization of synthetic routes and the parallel synthesis of compound libraries. digitellinc.comacs.org This approach is crucial for identifying the most efficient and robust conditions for synthesizing derivatives of a core scaffold. acs.org

Library Synthesis: Using the propargylamine scaffold, libraries can be generated through techniques like scaffold decoration, where a diverse set of building blocks is systematically attached to the core structure. enamine.net This allows for a comprehensive exploration of the structure-activity relationship (SAR) of new compounds. news-medical.net

Potential for Advanced Applications in Bioorthogonal Chemistry and Chemical Biology Tool Development

The alkyne functional group is relatively rare in biological systems, making it an excellent "bioorthogonal" handle for chemical biology applications. nih.gov This means it can react selectively within a living system without interfering with native biochemical processes.

The most significant emerging opportunity for this compound lies in this field:

Click Chemistry: The alkyne moiety is a key participant in one of the most famous "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). alliedacademies.org This reaction is exceptionally efficient and selective, allowing for the stable ligation of two molecules to form a 1,2,3-triazole. nih.gov This has widespread applications in drug discovery, bioconjugation, and materials science. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in living systems, strain-promoted versions of the azide-alkyne cycloaddition have been developed. rsc.org While the internal, sterically hindered alkyne in 5,5-Dimethylhex-1-yn-3-amine is not strained itself, its derivatives could be incorporated into cyclic structures to enable SPAAC reactions, which are invaluable for in vivo imaging and labeling. rsc.org

Development of Chemical Probes: By attaching a reporter molecule (like a fluorophore) to an azide, the alkyne handle on a molecule of interest can be used to visualize, track, and quantify biomolecules in real-time within cells. rsc.org This allows for a deeper understanding of cellular dynamics and the modes of action of bioactive compounds. rsc.org The development of alkyne-tagged molecules is a powerful strategy for creating new tools for chemical biology and drug discovery. tandfonline.com

| Reaction | Description | Key Features | Primary Application Area |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient 1,3-dipolar cycloaddition between a terminal alkyne and an azide. | High yield, high regioselectivity (forms 1,4-adduct), fast reaction rate, tolerant to many functional groups. alliedacademies.org | Drug discovery, bioconjugation, materials science, synthesis of enzyme inhibitors. alliedacademies.orgresearchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free cycloaddition using a strained cyclic alkyne (e.g., cyclooctyne). rsc.org | Bioorthogonal (no toxic catalyst required), fast kinetics, suitable for in vivo applications. nih.govrsc.org | Live cell imaging, in vivo labeling of biomolecules, medical diagnostics. nih.govtandfonline.com |

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing 5,5-Dimethylhex-1-yn-3-amine hydrochloride, and how can reference standards improve accuracy?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Impurity profiling should follow pharmacopeial guidelines (e.g., EP or USP), employing reference standards to calibrate instruments and validate results. For example, impurity quantification can be achieved by spiking samples with certified reference materials (CRMs) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Apply reaction path search methods based on quantum chemical calculations to identify optimal reaction conditions (e.g., solvent, temperature, catalyst). Use fractional factorial design to systematically vary parameters (e.g., reactant ratios, reaction time) and analyze their effects on yield and purity via ANOVA . Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of volatile byproducts. Waste should be segregated into designated containers for hazardous organic salts and disposed via licensed chemical waste management services. Emergency protocols must include immediate rinsing of affected areas and consultation with a physician .

Advanced Research Questions

Q. How can computational chemistry and machine learning enhance experimental design for novel derivatives of this compound?

- Methodological Answer : Implement density functional theory (DFT) to predict reaction pathways and intermediate stability. Use cheminformatics tools to generate virtual libraries of derivatives, followed by molecular docking simulations to assess biological activity. Machine learning models trained on existing kinetic data can prioritize high-potential candidates for synthesis, reducing trial-and-error experimentation .

Q. What strategies are effective in resolving contradictions between spectroscopic data (e.g., NMR shifts) and theoretical predictions for this compound?

- Methodological Answer : Cross-validate experimental NMR data with computational predictions (e.g., gauge-including atomic orbital (GIAO) calculations). If discrepancies persist, investigate solvent effects, tautomerism, or dynamic processes (e.g., conformational exchange) via variable-temperature NMR. Collaborate with crystallography teams to obtain single-crystal X-ray structures for unambiguous confirmation .

Q. How can reactor design principles improve scalability in the synthesis of this compound?

- Methodological Answer : Adopt continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD) simulations. For exothermic reactions, integrate cooling jackets or segmented flow systems to maintain temperature control. Scale-up should follow CRDC guidelines for reaction fundamentals and reactor engineering .

Q. What factorial design approaches are suitable for analyzing synergistic effects of reaction variables on enantiomeric purity in chiral derivatives?

- Methodological Answer : Employ a central composite design (CCD) to explore nonlinear relationships between variables (e.g., catalyst loading, solvent polarity). Analyze enantiomeric excess (ee) via chiral HPLC. Response surface methodology (RSM) can identify optimal conditions for stereochemical control, while partial least squares (PLS) regression quantifies variable contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.